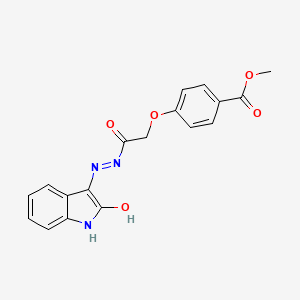

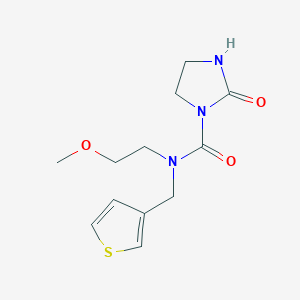

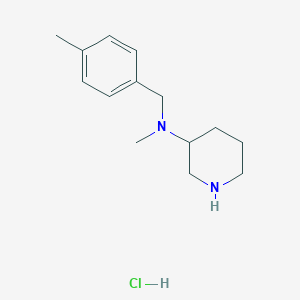

![molecular formula C22H23N3O B2398387 N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-16-1](/img/structure/B2398387.png)

N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is a well-known privileged fused heterocyclic motif containing the five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom . It is gaining attention due to its diverse pharmacological activities such as anti-inflammatory , antihypertensive , anticancer , and antimalarial .

Synthesis Analysis

A novel series of 1,4-disubstituted 1,2,3-triazole–imidazo[1,2-a]pyrazine conjugates have been synthesized via copper-catalyzed azide–alkyne cycloaddition . Nine novel hybrid compounds were synthesized and characterized by IR and 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación

Enhancing Reductive Cleavage of Aromatic Carboxamides

Research by Ragnarsson et al. (2001) presents a method for the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, leading to regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process yields Boc-protected (benzyl)amine in nearly quantitative yields, showcasing an application in organic synthesis and materials science. The study highlights the potential for creating novel compounds through efficient and controlled reductive cleavage techniques Ragnarsson et al., 2001.

Synthesis of Heterocyclic Compounds

Another study by Bol’but et al. (2014) explores the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones from 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides. This work demonstrates the compound's role in creating complex heterocyclic structures, which could have implications in drug development and chemical biology Bol’but et al., 2014.

Anti-Influenza Virus Activity

Hebishy et al. (2020) detail a route to synthesize novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1). This research underscores the potential pharmaceutical application of such compounds in developing new antiviral agents Hebishy et al., 2020.

Acetylcholinesterase Inhibitor Activity

Elumalai et al. (2014) present a study on novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines with acetylcholinesterase inhibitor activity. This exploration into enzymatic inhibition showcases the compound's utility in neurodegenerative disease research, specifically in seeking treatments for conditions like Alzheimer's disease Elumalai et al., 2014.

Development of Anxiolytic Drugs

Yarkova et al. (2019) discuss the synthesis of novel pyrrolo[1,2-a]pyrazine ligands and their significant anxiolytic activity. This paper highlights the application of such compounds in creating new anxiolytic drugs, contributing to the field of psychiatric medication development Yarkova et al., 2019.

Mecanismo De Acción

Direcciones Futuras

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Propiedades

IUPAC Name |

N-benzyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-17-9-11-19(12-10-17)21-20-8-5-13-24(20)14-15-25(21)22(26)23-16-18-6-3-2-4-7-18/h2-13,21H,14-16H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJDHLHEVJWEKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

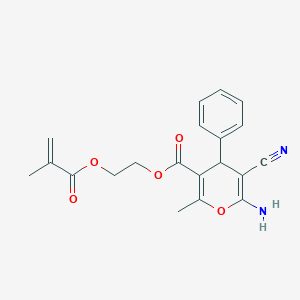

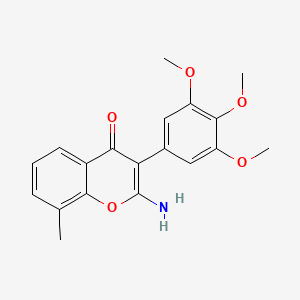

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)

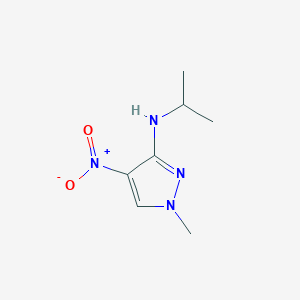

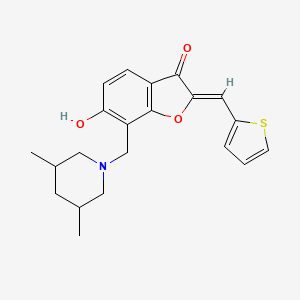

![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)

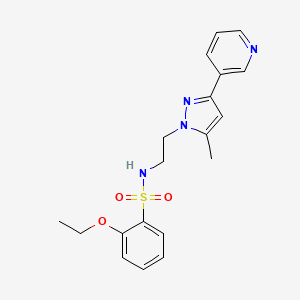

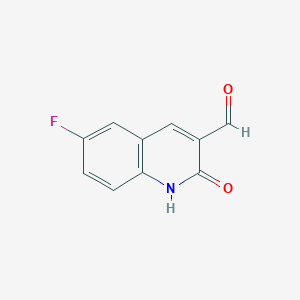

![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)

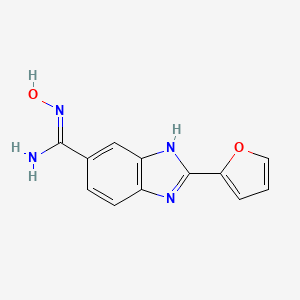

![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)